molecular formula C10H18N2O4 B1348098 (S)-4-N-Boc-piperazine-2-carboxylic acid CAS No. 848482-93-9

(S)-4-N-Boc-piperazine-2-carboxylic acid

Cat. No.: B1348098
CAS No.: 848482-93-9
M. Wt: 230.26 g/mol
InChI Key: YRYAXQJXMBETAT-ZETCQYMHSA-N
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Description

(S)-4-N-Boc-piperazine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a piperazine ring with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a carboxylic acid functional group. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ® counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-N-Boc-piperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of (S)-piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-4-N-Boc-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.

    Coupling Reactions: The carboxylic acid can participate in peptide coupling reactions to form amide bonds, which are crucial in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid to an alcohol.

    Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide coupling reactions.

Major Products

The major products formed from these reactions include deprotected piperazine derivatives, alcohols, acyl chlorides, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-N-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable amide bonds.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-4-N-Boc-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound can act as a prodrug, where the Boc group is removed in vivo to release the active piperazine derivative. The piperazine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    ®-4-N-Boc-piperazine-2-carboxylic acid: The enantiomer of the (S) compound, which may have different biological activities.

    4-N-Boc-piperazine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.

    Piperazine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.

Uniqueness

(S)-4-N-Boc-piperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both a Boc protecting group and a carboxylic acid functionality. This combination allows for selective reactions and the formation of complex molecules with high specificity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYAXQJXMBETAT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363538
Record name (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848482-93-9
Record name (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-N-Boc-piperazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.23 mmol) is dissolved in 1:1 dioxane/water (320 ml). 50% Aqueous sodium hydroxide is added to bring the pH to 11. BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile), (15.59 g, 63.32 mmol) is dissolved in dioxane (80 ml) and added dropwise while maintaining the pH at 11 with 50% aqueous sodium hydroxide. The reaction is stirred overnight at ambient temperature. The reaction mixture is then extracted with diethyl ether (5×250 ml) and acidified to pH 2 with concentrated hydrochloric acid. The di-Boc compound is then extracted out with ethyl acetate (4×200 ml) and the acidic aqueous solution containing the desired mono-Boc product is then taken on in the synthesis.
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320 mL
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Synthesis routes and methods II

Procedure details

A mixture of piperazine-2-carboxylic acid dihydrochloride in dioxan (1000 ml) and water (500 ml), at 10–15° C., was treated with aqueous sodium hydroxide solution (50%) over 15 minutes to adjust the pH to 9.1. This mixture was then treated portionwise (0.1 equivalent portions) with tert-butyl dicarbonate (114.6 g) over a period of 1 hour whilst maintaining the temperature at 5° C. and the pH around 8.8. After stirring at room temperature overnight the reaction mixture was cooled to 10° C., then the pH of the mixture was adjusted to 2 by the addition of hydrochloric acid (37%) and then the mixture was concentrated at 40° C. under reduced pressure. The resulting solid was treated with methanol (1500 ml) and this mixture was heated at reflux temperature and then filtered to remove the insoluble inorganics. The filtrate was evaporated to give the title compound (126 g) as an off white solid. MS: 231 [MH]+.
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114.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-piperazine-carboxylic acid dihydrochloride (1.0 g, 4.92 mmol) in 20 mL of water/dioxane 1:1, NaOH 6N was added to adjust the pH to 11. A solution of BOC-ON (1.34 g, 5.41 mmol) in dioxane (5 mL) was then added dropwise, while maintaining the pH=11 during the addition and the resulting solution was stirred overnight at room temperature. Another 0.134 g of BOC-ON were added and the reaction mixture was stirred for 2 h. The solvent was evaporated under reduced pressure and the residue was diluted with diethyl ether/water (60 mL). The phases were separated and the pH of the aqueous layer was adjusted to 7 by slow addition of HCl 1N. Evaporation of water under reduced pressure afforded the title compound as a white solid which was dried in a vacuum oven at 50 C and used without further purification for the next step.
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